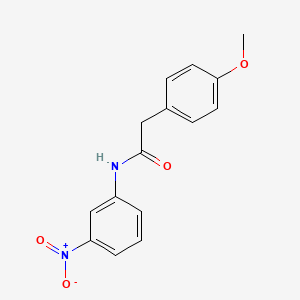
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is a compound relevant in various chemical and pharmaceutical fields. Its properties and synthesis are of significant interest for applications in chemical industries.
Synthesis Analysis
The synthesis of compounds related to this compound involves catalytic hydrogenation and reductive carbonylation processes. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, is synthesized via hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts for higher selectivity (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of related compounds typically features interactions between different functional groups, affecting their chemical shifts and properties. For example, in N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, interactions between nitro and acetamido groups influence the chemical shift of neighboring protons (Zhang Da-yang, 2004).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, including alkylation, nitration, and carbonylation, often under specific conditions to achieve desired products and yields. The reaction conditions, like temperature and solvent, play a crucial role in determining the final product's structure and properties.
Physical Properties Analysis
Physical properties such as crystallization, solubility, and phase state are influenced by factors like temperature and solvent nature. These properties are essential for determining the practical applications and handling of the compound.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interactions with solvents are critical. For example, N-(4-Methyl-2-nitrophenyl)acetamide forms complexes in solution, stabilized by hydrogen bonds, which significantly affect its behavior in different media (I. G. Krivoruchka et al., 2004).
Aplicaciones Científicas De Investigación
Green Synthesis Applications : Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes. This process is significant for green chemistry applications, due to its high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Synthesis and Characterization : Al‐Sehemi et al. (2017) synthesized different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide. These compounds were characterized using FTIR and NMR techniques and analyzed using density functional theory. The study offers insights into the structural properties of such derivatives (Al‐Sehemi et al., 2017).
Solvatochromism Studies : Krivoruchka et al. (2004) explored the solvatochromism of N-(4-methyl-2-nitrophenyl)acetamide in various solvents. This study provides valuable information about the solvent effects on the IR spectrum and dipole moment of this compound, contributing to our understanding of molecular interactions in solution (Krivoruchka et al., 2004).
Luminescence in Lanthanide-Ion Complexes : Andrews et al. (2009) described the synthesis of ligands bearing an N-(methoxy-2-nitrophenyl)acetamide moiety and their corresponding lanthanide-ion complexes. This research has implications for the development of new materials with unique optical properties, particularly in the field of luminescent materials (Andrews et al., 2009).
Antibacterial Activity against MRSA : Chaudhari et al. (2020) conducted a study on N-substituted phenyl acetamide benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The results revealed significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Chaudhari et al., 2020).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWICPHGVTWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5624284.png)
![((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3-thienyl)acetamide](/img/structure/B5624295.png)
![2-anilino-N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5624301.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5624317.png)
![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)
![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)
![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)